N-(4'-chlorobiphenyl-4-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide is a chemical compound characterized by the presence of a biphenyl structure with a chloro substituent at the 4’ position and an acetamide group attached to the 2-phenyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where 4-chlorophenylboronic acid is coupled with 1-chloro-2-nitrobenzene in the presence of a palladium catalyst and a base such as sodium carbonate . The intermediate product, 4’-chloro-2-nitro-1,1’-biphenyl, is then subjected to a reduction reaction using sodium borohydride (NaBH4) and cobalt sulfate (CoSO4·7H2O) to yield 2-amino-4’-chloro-1,1’-biphenyl . Finally, this intermediate is reacted with phenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of multi-jet oscillating disk (MJOD) reactors can facilitate the Suzuki coupling and subsequent reduction steps, allowing for high-yield production of the intermediate and final products .
Chemical Reactions Analysis
Types of Reactions
N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chloro position.
Scientific Research Applications
N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, similar compounds like Boscalid act as inhibitors of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . By binding to the enzyme’s quinone reduction site, these compounds prevent ubiquinone from binding, thereby disrupting the tricarboxylic acid cycle and electron transport chain .
Comparison with Similar Compounds
Similar Compounds
4-chlorobiphenyl: A monochlorobiphenyl carrying a chloro substituent at position 4, used in various chemical applications.
Uniqueness
N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16ClNO |
---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C20H16ClNO/c21-18-10-6-16(7-11-18)17-8-12-19(13-9-17)22-20(23)14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,23) |
InChI Key |
OHOWQGYBJPWKHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.